molecular formula C12H8ClF2NO2 B2772177 4-Chloro-3-(difluoromethyl)-5-methylquinoline-8-carboxylic acid CAS No. 2248339-63-9

4-Chloro-3-(difluoromethyl)-5-methylquinoline-8-carboxylic acid

Cat. No.: B2772177
CAS No.: 2248339-63-9
M. Wt: 271.65
InChI Key: DUBFTRUYQUXOGD-UHFFFAOYSA-N
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Description

4-Chloro-3-(difluoromethyl)-5-methylquinoline-8-carboxylic acid is a quinoline derivative characterized by the presence of chloro, difluoromethyl, and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(difluoromethyl)-5-methylquinoline-8-carboxylic acid typically involves multi-step organic reactions

    Quinoline Core Formation: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Chloro Group: Chlorination can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents like bromodifluoromethane (BrCF2H) under basic conditions.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide (CO2) in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or ketones.

    Reduction: Reduction reactions can target the quinoline ring or the carboxylic acid group, leading to the formation of alcohols or amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of quinoline-8-carboxylic acid derivatives.

    Reduction: Formation of quinoline-8-methanol or quinoline-8-amine derivatives.

    Substitution: Formation of quinoline derivatives with various substituents replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, 4-Chloro-3-(difluoromethyl)-5-methylquinoline-8-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the difluoromethyl group is particularly interesting due to its influence on the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group diversity.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(difluoromethyl)-5-methylquinoline-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The difluoromethyl group can enhance binding affinity and selectivity towards molecular targets, while the carboxylic acid group can facilitate interactions with active sites.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(trifluoromethyl)-quinoline-8-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    3-(Difluoromethyl)-5-methylquinoline-8-carboxylic acid: Lacks the chloro group.

    4-Chloro-5-methylquinoline-8-carboxylic acid: Lacks the difluoromethyl group.

Uniqueness

4-Chloro-3-(difluoromethyl)-5-methylquinoline-8-carboxylic acid is unique due to the combination of its functional groups. The presence of both chloro and difluoromethyl groups can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-3-(difluoromethyl)-5-methylquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2/c1-5-2-3-6(12(17)18)10-8(5)9(13)7(4-16-10)11(14)15/h2-4,11H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBFTRUYQUXOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C(=O)O)N=CC(=C2Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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